N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
Overview
Description
N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family It is characterized by the presence of a triazine ring substituted with a chloro group and two allyl groups on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of hydrogen atoms on the nitrogen atoms with allyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl groups can undergo oxidation to form epoxides or other oxidized derivatives.
Reduction Reactions: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Reactions: Products include N-substituted triazines with various functional groups replacing the chloro group.
Oxidation Reactions: Products include epoxides or other oxidized derivatives of the allyl groups.
Reduction Reactions: Products include partially or fully hydrogenated triazine derivatives.
Scientific Research Applications
N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloro group and allyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-Chloro-N2-isopropyl-1,3,5-triazine-2,4-diamine: Similar structure but with isopropyl groups instead of allyl groups.
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Similar structure but with diethyl groups instead of allyl groups.
6-Chloro-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure but with dimethyl groups instead of allyl groups.
Uniqueness: N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine is unique due to the presence of allyl groups, which impart distinct reactivity and potential biological activity. The allyl groups can undergo various chemical transformations, making this compound versatile for synthetic and research applications.
Properties
IUPAC Name |
6-chloro-2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPSEAJOTDSAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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